molecular formula C16H14ClNO4S B5066725 (4-Chlorophenyl) 4-(2-oxopyrrolidin-1-yl)benzenesulfonate CAS No. 332025-00-0

(4-Chlorophenyl) 4-(2-oxopyrrolidin-1-yl)benzenesulfonate

Cat. No.: B5066725
CAS No.: 332025-00-0
M. Wt: 351.8 g/mol
InChI Key: XKZHZZLCDLZLLW-UHFFFAOYSA-N
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Description

(4-Chlorophenyl) 4-(2-oxopyrrolidin-1-yl)benzenesulfonate is a chemical compound with the molecular formula C16H14ClNO4S and a molecular weight of 351.8047 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group and a pyrrolidin-1-yl benzenesulfonate moiety. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl) 4-(2-oxopyrrolidin-1-yl)benzenesulfonate typically involves the reaction of 4-chlorophenyl sulfonyl chloride with 2-oxopyrrolidine in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common bases used in this reaction include triethylamine and pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl) 4-(2-oxopyrrolidin-1-yl)benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted chlorophenyl derivatives. These products have various applications in chemical synthesis and research.

Scientific Research Applications

(4-Chlorophenyl) 4-(2-oxopyrrolidin-1-yl)benzenesulfonate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of (4-Chlorophenyl) 4-(2-oxopyrrolidin-1-yl)benzenesulfonate involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity. This inhibition occurs through the formation of covalent bonds or non-covalent interactions with the active sites of the target molecules. The pathways involved in its mechanism of action include enzyme inhibition and disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A similar compound with a pyrrolidine ring and a ketone group.

    Pyrrolidine-2,5-dione: Another related compound with two ketone groups on the pyrrolidine ring.

    Prolinol: A derivative of pyrrolidine with a hydroxyl group.

Uniqueness

(4-Chlorophenyl) 4-(2-oxopyrrolidin-1-yl)benzenesulfonate is unique due to its combination of a chlorophenyl group and a pyrrolidin-1-yl benzenesulfonate moiety. This unique structure imparts distinct chemical properties, making it valuable in various research applications .

Properties

IUPAC Name

(4-chlorophenyl) 4-(2-oxopyrrolidin-1-yl)benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4S/c17-12-3-7-14(8-4-12)22-23(20,21)15-9-5-13(6-10-15)18-11-1-2-16(18)19/h3-10H,1-2,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZHZZLCDLZLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382705
Record name (4-chlorophenyl) 4-(2-oxopyrrolidin-1-yl)benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332025-00-0
Record name (4-chlorophenyl) 4-(2-oxopyrrolidin-1-yl)benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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